N3-L-Dab(Boc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

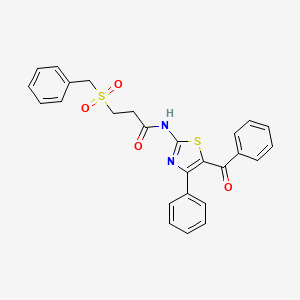

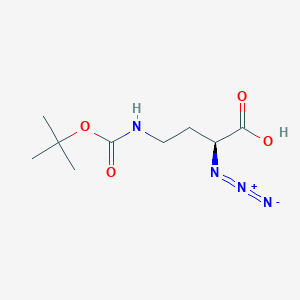

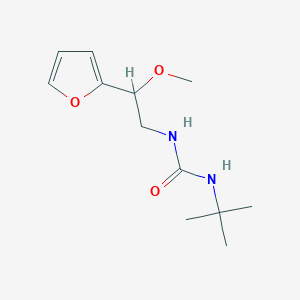

“N3-L-Dab(Boc)-OH” is a click chemistry reagent containing an azide group . It can be used for various biochemical research .

Molecular Structure Analysis

The molecular weight of “this compound” is 244.25 . The molecular formula is C9H16N4O4 . The SMILES representation is CC©©OC(NCCC@@H=O)N=[N+]=[N-])=O .Chemical Reactions Analysis

“this compound” is a click chemistry reagent containing an azide group . It can be used for various biochemical research .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 244.25 . The molecular formula is C9H16N4O4 . The SMILES representation is CC©©OC(NCCC@@H=O)N=[N+]=[N-])=O . It is recommended to store the product under the conditions recommended in the Certificate of Analysis .Relevant Papers The paper “Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization” by Frederik Müggenburg, et al. is mentioned in relation to "this compound" .

Applications De Recherche Scientifique

Photocatalytic Applications : N-doped (BiO)2CO3 hollow nanoplates microspheres, similar in composition to N3-L-Dab(Boc)-OH, have been synthesized and shown to be highly effective and durable photocatalysts under visible light. These materials have been used for air cleaning, specifically for the photocatalytic removal of nitrogen oxide (NO) in air (Dong et al., 2013). Another study focused on the novel synthesis of N-doped (BiO)(2)CO(3) hierarchical microspheres, which exhibited excellent visible light photocatalytic activity and stability (Dong et al., 2012).

Fuel Cell Development : Compounds like ammonia-borane, which are structurally related to this compound, have been proposed as a source of hydrogen for fuel cells. Research into a new fuel cell using aqueous ammonia-borane as fuel has demonstrated potential in this area (Xin-bo Zhang et al., 2007).

Nitrogen Reduction Reaction (NRR) Catalysts : Boron-based catalysts, which have a compositional similarity to this compound, have been explored for the nitrogen reduction reaction, offering an alternative to the traditional Haber-Bosch process for ammonia production. Such catalysts have shown significant potential in energy efficiency and selectivity against hydrogen evolution reaction (Chuangwei Liu et al., 2019).

Ammonia Synthesis and Storage : Ammonia-borane, which has structural elements in common with this compound, is a promising molecule for chemical hydrogen storage applications, particularly for transportation applications due to its potential to meet stringent gravimetric and volumetric hydrogen storage capacity targets (F. Stephens et al., 2007).

Photocatalytic Degradation of Organic Pollutants : Research has shown that nitrogen-doped Bi2O2CO3 nanosheets, which are related to this compound, have a synergistic effect of oxygen vacancy and nitrogen doping, enhancing the photocatalytic activity for the degradation of organic pollutants (Yafei Zhang et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

(2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMWKZYQNHSSAD-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

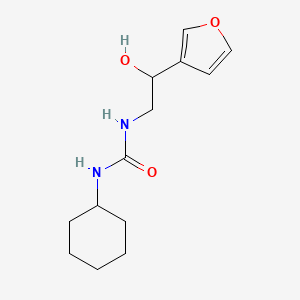

![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)

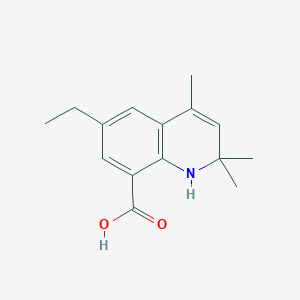

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)

![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)

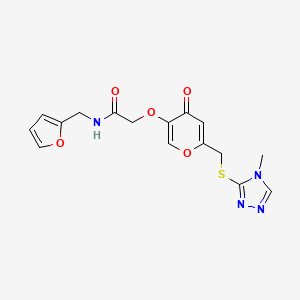

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)

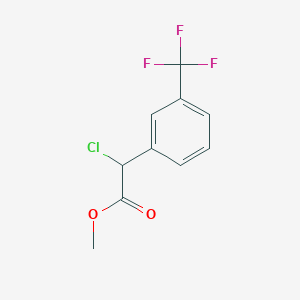

![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)